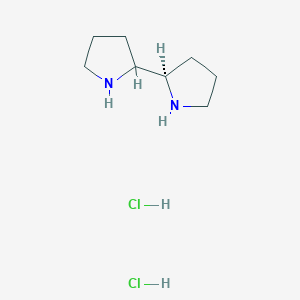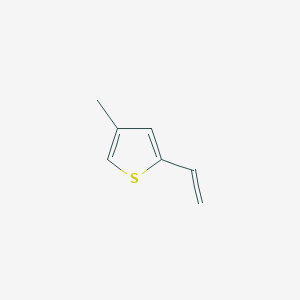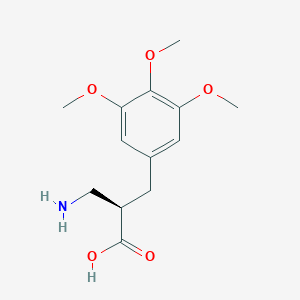
(S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific interactions in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the tert-butoxy group: This step involves the protection of the hydroxyl group using tert-butyl groups under acidic conditions.
Introduction of the amino group: This can be achieved through reductive amination or other suitable methods.
Attachment of the diethoxyethyl group: This step involves the reaction of the intermediate with diethoxyethane under controlled conditions.
Coupling with the phenylpropyl group: This final step involves the coupling of the intermediate with a phenylpropyl halide or similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or ethers.
Applications De Recherche Scientifique
(S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide: The enantiomer of the compound, with potentially different biological activities.
2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide: The racemic mixture of the compound.
2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)butanamide: A structurally similar compound with a different carbon chain length.
Uniqueness
(S)-2-Amino-3-(tert-butoxy)-N-(2,2-diethoxyethyl)-N-(3-phenylpropyl)propanamide is unique due to its specific chiral center, which imparts distinct stereochemical properties. This can lead to unique interactions with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C22H38N2O4 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C22H38N2O4/c1-6-26-20(27-7-2)16-24(15-11-14-18-12-9-8-10-13-18)21(25)19(23)17-28-22(3,4)5/h8-10,12-13,19-20H,6-7,11,14-17,23H2,1-5H3/t19-/m0/s1 |
Clé InChI |
RAXVHARXAWYZCK-IBGZPJMESA-N |
SMILES isomérique |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](COC(C)(C)C)N)OCC |
SMILES canonique |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(COC(C)(C)C)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)

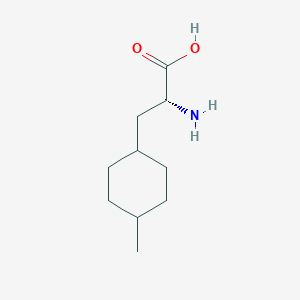
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
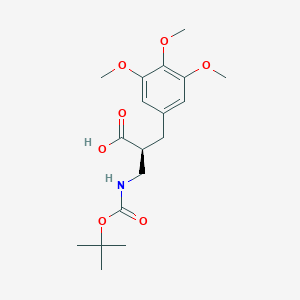

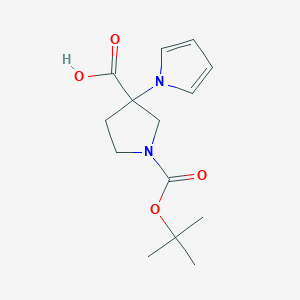
![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
